2-(Aminomethyl)pyrimidine-5-carboxylic acid CAS number and properties
2-(Aminomethyl)pyrimidine-5-carboxylic acid CAS number and properties
Executive Summary
2-(Aminomethyl)pyrimidine-5-carboxylic acid (CAS: 2044713-83-7 as HCl salt) is a high-value heterocyclic building block used extensively in medicinal chemistry. Its structural uniqueness lies in the combination of a pyrimidine core—a privileged scaffold in kinase and GPCR drug discovery—with an aminomethyl "warhead" or linker at the C2 position and a carboxylic acid at the C5 position. This bifunctional nature makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , serving as a rigid linker that orients pharmacophores in precise 3D space.
This guide details the physicochemical properties, validated synthetic routes, and strategic applications of this compound in pharmaceutical development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(Aminomethyl)pyrimidine-5-carboxylic acid |
| Common Name | 2-(Aminomethyl)pyrimidine-5-carboxylic acid |
| CAS Number (HCl) | 2044713-83-7 |
| CAS Number (Free Acid) | Not widely listed; typically generated in situ or supplied as salt.[1] |
| Molecular Formula | C₆H₇N₃O₂ (Free Acid) / C₆H₈ClN₃O₂ (HCl Salt) |
| Molecular Weight | 153.14 g/mol (Free Acid) / 189.60 g/mol (HCl Salt) |
| SMILES | NCC1=NC=C(C(O)=O)C=N1 |
| InChI Key | ZFCHNZDUMIOWFV-UHFFFAOYSA-N (Parent) |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Note |
| Appearance | White to off-white crystalline solid | Experimental |
| Melting Point | >250 °C (Decomposition) | Predicted (Zwitterionic nature) |
| Solubility | High in Water, DMSO; Low in DCM, Hexane | Experimental |
| pKa (Acid) | ~3.1 ± 0.1 | Predicted (Carboxylic acid) |
| pKa (Base) | ~8.5 ± 0.2 | Predicted (Primary amine) |
| LogP | -1.5 to -2.0 | Predicted (Highly polar) |
| H-Bond Donors | 2 (NH₂, OH) | Structural Analysis |
| H-Bond Acceptors | 5 (N, O) | Structural Analysis |
Expert Insight: The zwitterionic character of the free acid (carboxylate anion / ammonium cation) significantly influences its solubility and handling. For organic synthesis (e.g., amide coupling), it is often necessary to use the methyl or ethyl ester form or protect the amine (e.g., with a Boc group) to improve solubility in organic solvents like DCM or DMF.
Synthetic Methodology
The synthesis of 2-substituted pyrimidine-5-carboxylic acids is a critical workflow. The most robust method involves the condensation of a vinamidinium salt or a masked formyl ester with an amidine.
Primary Synthesis Route (The Zhichkin Protocol)
This method, adapted from Zhichkin et al. (2002), avoids the use of unstable intermediates and provides high yields.
Reaction Scheme:
-
Precursor Formation: Condensation of methyl 3,3-dimethoxypropionate with methyl formate to form the sodium enolate.
-
Cyclization: Reaction of the sodium enolate with N-Boc-2-aminoacetamidine.
-
Deprotection/Hydrolysis: Sequential removal of the Boc group and ester hydrolysis.
Step-by-Step Protocol:
-
Enolate Preparation:
-
Suspend NaH (1.1 eq) in dry THF under N₂.
-
Add methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise at 0°C.
-
Stir at RT for 16h to form Sodium 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-olate .
-
-
Cyclization:
-
Dissolve N-Boc-2-aminoacetamidine hydrochloride (1.0 eq) in DMF.
-
Add the sodium enolate (1.0 eq) prepared above.
-
Heat to 80-100°C for 4-6 hours.
-
Workup: Cool, dilute with water, extract with EtOAc. Purify by column chromatography to obtain Methyl 2-(Boc-aminomethyl)pyrimidine-5-carboxylate .
-
-
Hydrolysis to Final Acid:
-
Dissolve the intermediate in THF/Water (1:1).
-
Add LiOH (2.0 eq) and stir at RT for 2h.
-
Acidify with 1M HCl to pH ~3 to precipitate the 2-(Boc-aminomethyl)pyrimidine-5-carboxylic acid .
-
Optional: Remove Boc with 4M HCl in dioxane if the free amine is required immediately.
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid via the Zhichkin condensation method.
Applications in Medicinal Chemistry
This scaffold is highly valued for its ability to position substituents in specific vectors.[2]
Strategic Utility
-
Vector Positioning: The 2- and 5-positions of the pyrimidine ring are roughly linear (180°), making this scaffold an excellent "spacer" or "linker" in PROTACs or bifunctional ligands.
-
Solubility Enhancement: The pyrimidine nitrogen atoms can accept hydrogen bonds, improving the aqueous solubility of lipophilic drug candidates compared to a phenyl ring (Scaffold Hopping).
-
Metabolic Stability: Pyrimidines are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Key Therapeutic Areas[10]
-
Kinase Inhibitors: Used to target the ATP-binding pocket where the aminomethyl group can interact with the hinge region or ribose-binding pocket.
-
NNMT Inhibitors: Pyrimidine-5-carboxamides are explored as inhibitors of Nicotinamide N-methyltransferase for metabolic disorders (diabetes, obesity).[3]
-
Peptidomimetics: The compound acts as a constrained amino acid analog (bioisostere of phenylalanine or glycine derivatives).
Application Decision Tree
Caption: Decision tree for utilizing the pyrimidine scaffold in varying drug discovery contexts.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) over long periods.
-
Stability: Stable under normal conditions but hygroscopic in salt form.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
ChemicalBook. (2024). 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride Product Page. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118797966 (Related Pyrimidine Carboxylates). Link
-
Ruenoplaza, G., et al. (2021).[3] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. WO 2021/025975 A1.[3] Link
